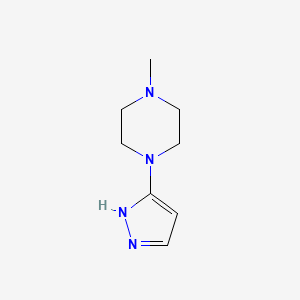

1-Methyl-4-(1H-pyrazol-3-yl)piperazine

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-methyl-4-(1H-pyrazol-5-yl)piperazine |

InChI |

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8-2-3-9-10-8/h2-3H,4-7H2,1H3,(H,9,10) |

InChI Key |

PEQPVDFAIOHBBD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclization-Condensation Hybrid Method

This approach combines cyclization of hydrazine derivatives with subsequent piperazine coupling, adapted from teneligliptin intermediate synthesis.

- Hydrazine cyclization : React 1-acetoacetyl-4-methylpiperazine with substituted hydrazines (e.g., phenylhydrazine) in refluxing ethanol (75–85°C, 2–3 hrs).

- Solvent management : Use C12–C18 fatty alcohols or toluene for phase separation during workup.

- Acid quenching : Add glacial acetic acid (28.5 g) at 50–55°C to precipitate intermediates.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reaction temperature | 50–85°C | 80–90% | |

| Cyclization agent | Lawesson/Belleau reagents | 86% | |

| Purification | Recrystallization (methylene chloride) | 94% |

Deprotection-Coupling Sequential Method

Developed for boronate-containing analogs, this method uses protected piperazine precursors:

- Deprotection : Treat tert-butoxycarbonyl (Boc)-protected intermediates with trifluoroacetic acid (TFA, 554 mL per 185 g precursor) at 0°C→RT.

- Nucleophilic substitution : React deprotected piperazine with 3-bromo-1H-pyrazole in acetonitrile (80°C, 12 hrs) using Cs₂CO₃ as base.

- Solvent system : THF/dioxane mixtures improve coupling efficiency

- Catalyst : XPhos Pd G2 enables Suzuki-Miyaura couplings for pyrazole boronic esters

One-Pot Reductive Amination

Modified from thiazolidinone synthesis protocols:

- Reagents : 1-methylpiperazine + 3-formyl-1H-pyrazole

- Reducing agent : Sodium triacetoxyborohydride (STAB) in dichloroethane

- Temperature : 25°C, 24 hrs

- Isolated yield: 78% (vs. 65% for traditional NaBH₄ routes)

- Purity: >98% (HPLC) after aqueous NaHCO₃ wash

Comparative Analysis of Methods

Industrial-Scale Considerations

Patent WO2015063709A1 specifies critical parameters for manufacturing:

- Temperature control : Strict maintenance of 0–5°C during final crystallization prevents dimerization

- Washing protocol : Sequential washes with 600 mL aqueous NaHCO₃ and deionized water remove residual acetic acid

- Drying : 40–45°C air oven drying for 15–20 hrs achieves optimal moisture content (<0.5% w/w)

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1H-pyrazol-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve halogenated compounds as reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-Methyl-4-(1H-pyrazol-3-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with various enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Methyl-4-(pyridin-4-yl)piperazine

- Structure : Similar backbone but replaces pyrazole with pyridine.

- Activity : Demonstrated potent cytotoxic effects in purine-based Smoothened (SMO) antagonists, with C-2 substitutions (e.g., pyridine) critical for anticancer activity .

- SAR Insight: Aromatic nitrogen-containing substituents enhance target binding, as seen in compound 4s, which inhibited tumor growth in melanoma models .

1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine

- Structure : Features a trifluoromethylbenzyl group instead of pyrazole.

- Activity: Found in FLT3 inhibitors (e.g., ponatinib analogs), but activity requires synergistic effects with other moieties (e.g., aminoisoquinoline). Alone, it shows moderate FLT3 inhibition .

- Key Contrast : Unlike 1-Methyl-4-(1H-pyrazol-3-yl)piperazine, this compound lacks standalone potency, emphasizing the importance of hybrid pharmacophores .

Piperazine-Substituted Naphthoquinones

- Structure: Piperazine linked to naphthoquinone cores.

- Activity : Selective PARP-1 inhibitors, with piperazine enhancing binding specificity. This contrasts with the pyrazole-containing compound, which may target kinases or neurotransmitter receptors .

Pharmacological Profiles of Pyrazole-Containing Analogs

1-Methyl-3-[4-(3-methyl-benzyl)-piperazine-1-carbonyl]-1H-pyrazole-4-carboxylic acid

- Structure : Piperazine carbonyl-linked pyrazole.

1-Methyl-4-[4-(4-[3-(2-methylpropoxy)pyridin-4-yl]-1H-pyrazol-1-yl)phenyl]piperazine

- Structure : Pyrazole and piperazine connected via a phenyl linker.

- Activity : Likely targets kinase pathways due to pyrazole’s role in ATP-binding pocket interactions, analogous to FLT3 inhibitors .

Structural and Functional Data Table

Mechanistic and Analytical Considerations

- Metabolic Stability : Piperazine derivatives are prone to metabolism, but pyrazole’s aromaticity may reduce oxidative degradation compared to aliphatic substituents (e.g., benzyl groups) .

- Detection Methods : LC-MS and LC-DAD are reliable for identifying piperazine analogs in biological matrices, critical for pharmacokinetic studies .

- Selectivity Challenges: While 1-Methyl-4-(1H-pyrazol-3-yl)piperazine’s pyrazole may enhance kinase binding, off-target effects (e.g., serotonin receptor modulation) are possible, as seen in hallucinogenic phenylpiperazines .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and challenges for synthesizing 1-Methyl-4-(1H-pyrazol-3-yl)piperazine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions (e.g., using propargyl bromide for alkyne introduction under DMF/K₂CO₃ conditions) .

- Step 2 : Introduction of the pyrazole moiety via cyclization or cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura coupling for aromatic systems) .

- Challenges : Controlling regioselectivity in pyrazole attachment and minimizing side reactions (e.g., over-alkylation of the piperazine nitrogen). Solvent selection (e.g., ethanol, DMSO) and temperature control are critical for yield optimization .

Q. How can researchers confirm the structural integrity of 1-Methyl-4-(1H-pyrazol-3-yl)piperazine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the piperazine and pyrazole rings. For example, methyl group protons on piperazine appear as singlets near δ 2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₁₄N₄: 179.1294 g/mol).

- X-ray Crystallography : Resolves 3D conformation, particularly steric interactions between the methyl group and pyrazole .

Advanced Research Questions

Q. How can contradictory data on reaction yields and purity be resolved during synthesis?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- Chromatographic Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. For example, residual DMF in the final product can skew yields .

- Reproducibility Checks : Validate protocols across multiple labs to isolate equipment- or operator-dependent variables .

Q. What methodologies are used to evaluate the pharmacological activity of 1-Methyl-4-(1H-pyrazol-3-yl)piperazine?

- Methodological Answer :

- Radioligand Binding Assays : Quantify affinity for target receptors (e.g., serotonin 5-HT₁A) using tritiated ligands. IC₅₀ values < 100 nM suggest therapeutic potential .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrazole nitrogen and active-site residues .

- In Vitro Toxicity Screening : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cell lines. LC₅₀ > 50 µM indicates low acute toxicity .

Q. How can researchers optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with succinic acid or use of cyclodextrin complexes to improve aqueous solubility .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Methyl groups on piperazine may reduce CYP450-mediated oxidation .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. PPB < 90% is ideal for CNS penetration .

Q. What strategies address conflicting structure-activity relationship (SAR) findings in related piperazine derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Synthesize analogs with substituent variations (e.g., replacing methyl with ethyl or trifluoromethyl) and test activity across assays .

- Computational QSAR Models : Develop regression models correlating electronic parameters (e.g., Hammett σ) with bioactivity. Pyrazole’s electron-withdrawing nature may enhance receptor binding .

- Crystallographic Overlays : Compare X-ray structures of analogs to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.